molecular formula C15H14Br2N2O3S B11566177 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11566177
M. Wt: 462.2 g/mol
InChI Key: FOUVMZMLFLVROH-GIJQJNRQSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, thiophene, and acetohydrazide groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

    Bromination: Introduction of bromine atoms to the phenoxy ring.

    Methoxylation: Addition of a methoxy group to the phenoxy ring.

    Formation of Acetohydrazide: Reaction of the intermediate with hydrazine to form the acetohydrazide group.

    Condensation: Condensation with thiophene-2-carbaldehyde to form the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(2,4-dichloro-6-methoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
  • 2-(2,4-dibromo-6-ethoxyphenoxy)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

These compounds share structural similarities but differ in the nature and position of substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C15H14Br2N2O3S

Molecular Weight

462.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H14Br2N2O3S/c1-9(13-4-3-5-23-13)18-19-14(20)8-22-15-11(17)6-10(16)7-12(15)21-2/h3-7H,8H2,1-2H3,(H,19,20)/b18-9+

InChI Key

FOUVMZMLFLVROH-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=CS2

Origin of Product

United States

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